Cas no 2098159-32-9 ((E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid)

(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 化学的及び物理的性質
名前と識別子
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- AKOS026711994
- (E)-4-[cyclopropyl(thiolan-3-yl)amino]-4-oxobut-2-enoic acid
- (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
- starbld0015778
- F1907-7651
- 2098159-32-9
- 4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid
-
- インチ: 1S/C11H15NO3S/c13-10(3-4-11(14)15)12(8-1-2-8)9-5-6-16-7-9/h3-4,8-9H,1-2,5-7H2,(H,14,15)/b4-3+
- InChIKey: UBXFJHJOWCQNOL-ONEGZZNKSA-N
- ほほえんだ: S1CCC(C1)N(C(/C=C/C(=O)O)=O)C1CC1
計算された属性
- せいみつぶんしりょう: 241.07726451g/mol
- どういたいしつりょう: 241.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7651-5g |
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |
2098159-32-9 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-7651-10g |
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |
2098159-32-9 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7651-0.25g |
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |
2098159-32-9 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | E286461-1g |
(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid |
2098159-32-9 | 1g |
$ 570.00 | 2022-06-05 | ||
TRC | E286461-100mg |
(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid |
2098159-32-9 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | E286461-500mg |
(E)-4-(Cylopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid |
2098159-32-9 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-7651-2.5g |
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |
2098159-32-9 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7651-0.5g |
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |
2098159-32-9 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-7651-1g |
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid |
2098159-32-9 | 95%+ | 1g |
$660.0 | 2023-09-07 |
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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8. Back matter
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
(E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acidに関する追加情報
Chemical Profile of (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic Acid (CAS No. 2098159-32-9)
The compound (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid (CAS No. 2098159-32-9) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of α,β-unsaturated amides, which are known for their versatile reactivity and biological activity. The molecule's structure comprises a cyclopropyl group, a tetrahydrothiophene moiety, and an amino acid derivative, making it a unique candidate for further exploration in drug discovery and material science.
Recent studies have highlighted the importance of α,β-unsaturated amides in medicinal chemistry due to their ability to engage in conjugate addition reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The cyclopropyl group in this compound adds strain energy, enhancing its reactivity and making it a valuable intermediate in the synthesis of bioactive molecules. Similarly, the tetrahydrothiophene moiety introduces sulfur-based functionality, which can modulate the compound's solubility and bioavailability—a critical factor in drug design.
One of the most promising applications of this compound lies in its potential as a precursor for peptide synthesis. The amino acid derivative component of the molecule makes it an ideal candidate for constructing complex peptide sequences with tailored functionalities. Researchers have demonstrated that such compounds can serve as building blocks for creating bioactive peptides with applications in enzyme inhibition and receptor targeting.
In terms of synthesis, the preparation of (E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-en oic acid involves multi-step organic reactions, including nucleophilic additions and cyclizations. The stereochemistry at the double bond (E configuration) is critical for determining the compound's properties and reactivity. Recent advancements in asymmetric catalysis have enabled more efficient syntheses of such enoates, ensuring higher yields and better control over stereochemical outcomes.
From a biological standpoint, this compound has shown moderate activity in preliminary assays targeting key enzymes involved in inflammatory pathways. The presence of both hydrophobic and hydrophilic groups within its structure suggests that it may exhibit a balance between membrane permeability and binding affinity—a desirable trait for drug candidates.
Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further elucidate the molecular interactions governing this compound's behavior. Machine learning algorithms are being employed to predict its pharmacokinetic profiles and toxicity potential, which are essential parameters for advancing it into preclinical studies.
In conclusion, (E)-4-(cyclopropyl(tetrahydrothiophen -3 - yl ) amino ) -4 - oxo but - 2 - enoic acid (CAS No. 2098159 - 32 - 9 ) represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse applications. Its unique combination of functional groups positions it as a valuable asset in both academic research and industrial development.
2098159-32-9 ((E)-4-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobut-2-enoic acid) 関連製品
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